(R)-1-(3-Bromo-5-fluorophenyl)ethanamine
Description
(R)-1-(3-Bromo-5-fluorophenyl)ethanamine is a chiral arylalkylamine featuring a bromine atom at the 3-position and a fluorine atom at the 5-position on the phenyl ring, with an ethanamine group in the (R)-configuration. This compound is part of a broader class of halogenated aryl amines, which are critical intermediates in pharmaceuticals and agrochemicals due to their electronic and steric properties. The bromine and fluorine substituents enhance the compound's metabolic stability and influence its binding affinity to biological targets through electron-withdrawing effects .
Its physicochemical properties (e.g., solubility in organic solvents) align with those of structurally similar compounds, such as (R)-1-(3,5-difluorophenyl)ethanamine (BP 1888) and (R)-1-(3-chloro-4-fluorophenyl)ethanamine (BP 1892), which are typically solids with moderate polarities .
Properties
Molecular Formula |
C8H9BrFN |
|---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-5-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1 |
InChI Key |
KQHQVFFNZTTXGA-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)Br)F)N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-5-fluorophenyl)ethanamine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 3 and 5 positions, respectively.
Chiral Amine Introduction: The brominated and fluorinated phenyl compound is then subjected to a chiral amine introduction step, often involving the use of chiral catalysts or chiral auxiliaries to ensure the desired ®-configuration.
Industrial Production Methods
Industrial production methods for ®-1-(3-Bromo-5-fluorophenyl)ethanamine may involve large-scale bromination and fluorination processes followed by chiral resolution techniques to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Bromo-5-fluorophenyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-1-(3-Bromo-5-fluorophenyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromo-5-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Position and Halogenation Effects
The position and type of halogen substituents significantly impact reactivity, solubility, and biological activity. Key comparisons include:
Key Findings :
- Electron-withdrawing effects: Bromine and fluorine enhance stability but reduce nucleophilicity compared to non-halogenated analogs. Trifluoromethyl groups (as in ) introduce stronger electron-withdrawing effects, increasing lipophilicity and resistance to oxidation.
- Positional isomerism : The 3-Bromo-5-fluoro derivative has meta-substituents, creating a symmetrical electronic environment distinct from ortho/para isomers (e.g., 4-Bromo-2-fluoro in ). This symmetry may influence crystallinity and melting points.
Stereochemical Influence
The (R)-enantiomer is often prioritized in drug development for its target specificity. For example:
- (R)-1-(4-Bromo-2-fluorophenyl)ethanamine (ST-7129, 97% purity) and its (S)-enantiomer (JP-9829, 95% purity) exhibit divergent biological activities, underscoring the importance of chiral resolution .
- (R)-1-(3-Chloro-4-fluorophenyl)ethanamine (BP 1892) has shown higher receptor binding affinity than its (S)-counterpart in preclinical studies .
Biological Activity
(R)-1-(3-Bromo-5-fluorophenyl)ethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C8H10BrF
- Molecular Weight : 205.07 g/mol
- IUPAC Name : this compound
- CAS Number : 13730359
Synthesis
The synthesis of this compound can be achieved through several methods, typically involving the bromination and fluorination of phenyl derivatives followed by amination. The synthetic pathway often includes:
- Bromination : Introduction of the bromine atom at the 3-position of the phenyl ring.
- Fluorination : Introduction of the fluorine atom at the 5-position.
- Amination : Reaction with an appropriate amine to form the final product.
This compound exhibits various biological activities, primarily through interaction with specific receptors and enzymes. Its mechanisms include:
- Monoamine Reuptake Inhibition : The compound has been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which can affect mood and anxiety levels.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting bacterial growth.
Case Studies and Research Findings
- Antiproliferative Effects : In a study examining various phenyl derivatives, this compound demonstrated significant antiproliferative effects against cancer cell lines. The compound was part of a larger screening that identified several analogs with IC50 values below 100 nM against human cancer cells .
- Trypanocidal Activity : A high-throughput screening involving over 700,000 compounds revealed that derivatives similar to this compound exhibited inhibitory effects against Trypanosoma brucei, the causative agent of African sleeping sickness, with some showing non-toxic profiles in mammalian cell lines .
- Neurotransmitter Modulation : Research indicates that this compound may modulate neurotransmitter systems, particularly through its action on serotonin receptors, which could have implications for treating mood disorders .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | IC50 < 100 nM against cancer cells | |
| Trypanocidal | Inhibitory effects on T. brucei | |
| Neurotransmitter Modulation | Serotonin reuptake inhibition |
Table 2: Structure-Activity Relationship (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
